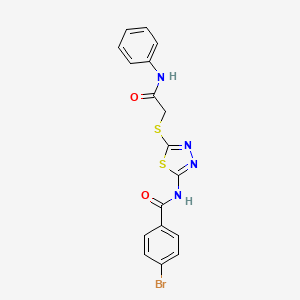

4-bromo-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-bromo-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a derivative of benzamide with a thiadiazole scaffold. Benzamide derivatives are known for their biological properties, including anticancer activity. The thiadiazole ring is a heterocyclic compound containing sulfur and nitrogen, which is often used in medicinal chemistry due to its therapeutic potential.

Synthesis Analysis

The synthesis of benzamide derivatives with a thiadiazole scaffold can be achieved through various methods. For instance, Schiff's bases containing thiadiazole and benzamide groups can be synthesized using microwave-assisted, solvent-free methods, which are considered to be more environmentally friendly and efficient . The synthesis typically involves the cyclization of thioureas or thioamides with bromoacetone or α-bromo ketones in the presence of a base, such as triethylamine or acetophenone . These methods result in the formation of various substituted benzamides, which can be further modified to enhance their biological activity.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is confirmed using spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis . These techniques provide detailed information about the functional groups present in the compound and the overall molecular architecture, which is crucial for understanding the compound's potential interactions with biological targets.

Chemical Reactions Analysis

Benzamide derivatives with a thiadiazole ring can undergo various chemical reactions, depending on the substituents present on the thiadiazole and benzamide moieties. The reactivity of these compounds can be exploited to create a diverse array of derivatives with potential biological activities. For example, the bromo group in the compound can be used for further substitution reactions to introduce different pharmacophores .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by the presence of the thiadiazole ring and the substituents attached to it. These properties are important for determining the compound's suitability as a drug candidate, including its pharmacokinetics and pharmacodynamics. Computational studies, such as ADMET predictions, can provide insights into the oral drug-like behavior of these compounds .

Scientific Research Applications

Chemical Synthesis and Characterization

Chemical synthesis techniques have been developed to create derivatives related to "4-bromo-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide", demonstrating the compound's role in advancing heterocyclic chemistry. For instance, unexpected reactions of benzothioamide derivatives with 2‐aryl‐2‐bromoacetonitriles resulted in the formation of 1,2,4-thiadiazoles under certain conditions, showcasing the compound's utility in synthetic organic chemistry and the potential for creating novel molecules with unique properties (Boeini & Mobin, 2011).

Antimicrobial Activity

The antimicrobial potential of compounds structurally related to "this compound" has been a subject of research. These compounds have been synthesized and tested against various gram-positive and gram-negative bacteria, showing promising results. For example, a study synthesized 2′-(substituted)benzylidene hydrazino-5-arylamino-1,3,4-thiadiazoles and evaluated their antimicrobial activity, illustrating the compound's relevance in the development of new antimicrobial agents (Burghate et al., 2007).

Advanced Material Science

The compound's derivatives have also been investigated for their potential applications in material science, such as in the synthesis of novel (4-oxothiazolidine-2-ylidene)benzamide derivatives. These compounds have been characterized by various spectroscopic methods, indicating their potential utility in the development of new materials with specific optical or electronic properties (Hossaini et al., 2017).

properties

IUPAC Name |

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-bromobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrN4O2S2/c18-12-8-6-11(7-9-12)15(24)20-16-21-22-17(26-16)25-10-14(23)19-13-4-2-1-3-5-13/h1-9H,10H2,(H,19,23)(H,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUQIPYOBMHKEBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2549006.png)

![N-(3-(7-(3-bromophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)phenyl)acetamide](/img/structure/B2549013.png)

![tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B2549015.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2549016.png)

![Ethyl 6-acetyl-2-(2-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2549018.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2549022.png)

![ethyl 2-[[2-[1-[2-[(4-nitrobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2549026.png)